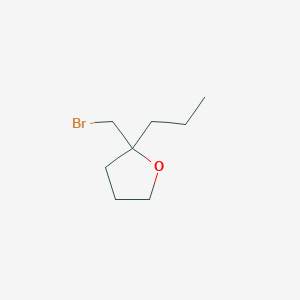

2-(Bromomethyl)-2-propyloxolane

描述

属性

分子式 |

C8H15BrO |

|---|---|

分子量 |

207.11 g/mol |

IUPAC 名称 |

2-(bromomethyl)-2-propyloxolane |

InChI |

InChI=1S/C8H15BrO/c1-2-4-8(7-9)5-3-6-10-8/h2-7H2,1H3 |

InChI 键 |

RCLGYFLJASZNQT-UHFFFAOYSA-N |

规范 SMILES |

CCCC1(CCCO1)CBr |

产品来源 |

United States |

准备方法

Preparation Methods of 2-(Bromomethyl)-2-propyloxolane

General Synthetic Strategy

The synthesis of this compound generally proceeds via two main stages:

- Formation of the 2-propyloxolane ring : This involves cyclization reactions of appropriate diols or keto-alcohol precursors under acidic catalysis to form the substituted oxolane ring.

- Selective bromination at the methyl position : Introduction of the bromomethyl substituent typically involves bromination of a methyl group adjacent to the oxolane ring, often using elemental bromine or brominating agents under controlled temperature and solvent conditions.

Specific Synthetic Routes and Conditions

Acid-Catalyzed Cyclization and Bromination (Patent CZ269391A3)

One documented method involves the preparation of a related bromomethyl-substituted dioxolane derivative, which shares mechanistic similarities with this compound synthesis:

- Starting from 2,4-dichloroacetonophenone and 1,2-pentanediol, the oxolane ring is formed in the presence of an acidic catalyst with simultaneous removal of water to drive the cyclization.

- Subsequent bromination is performed by adding bromine slowly to the oxolane intermediate at 15–60 °C (preferably 30–50 °C) without solvent.

- The reaction releases hydrogen bromide, which is absorbed in water or removed by heating under reduced pressure or inert gas flow.

- The brominated product is obtained with high purity (≥93%) and good yield (above 80% based on starting materials).

This method highlights the importance of temperature control, absence of solvent during bromination, and efficient removal of hydrogen bromide to achieve high purity and yield.

| Parameter | Condition | Result |

|---|---|---|

| Cyclization catalyst | Acidic catalyst | Efficient ring formation |

| Bromination temperature | 15–60 °C (optimal 30–50 °C) | Controlled bromination |

| Bromine addition | Slow, dropwise | Minimizes side reactions |

| Hydrogen bromide removal | Vacuum or inert gas sweep | Purity ≥ 93%, yield > 80% |

Synthesis from Ethylene Glycol and Acetaldehyde (ChemicalBook Data)

A related bromomethyl-substituted dioxolane, 2-bromomethyl-1,3-dioxolane, is synthesized via:

- Reaction of ethylene glycol with acetaldehyde at 20 °C for 0.5 hours to form the cyclic acetal intermediate.

- Subsequent bromination by dropwise addition of bromine at 0–3 °C over 3.5 hours.

- Distillation under reduced pressure to isolate the brominated product with a yield of approximately 79.2% and purity over 95%.

Although this method is specific to 2-bromomethyl-1,3-dioxolane, the principles of acetal formation followed by controlled bromination are applicable to this compound synthesis.

| Step | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetal formation | Ethylene glycol + acetaldehyde | 20 °C, 0.5 h | N/A | N/A |

| Bromination | Bromine | 0–3 °C, 3.5 h | 79.2 | >95 |

| Isolation | Distillation (3.6 kPa, 80-82 °C) | Reduced pressure | N/A | N/A |

Alternative Bromination Techniques

Other literature sources suggest that bromination can also be achieved using radical initiators or under microwave irradiation for related bromomethyl compounds, although such methods are less documented for this compound specifically.

Analytical Data and Research Results

Purity and Yield

- High purity (>93%) bromomethyl oxolane derivatives are achievable by controlling bromination conditions and efficient removal of hydrogen bromide byproduct.

- Yields typically range from 79% to above 88%, depending on the starting materials and reaction optimization.

Reaction Monitoring and Byproducts

- Bromination reactions monitored by liquid chromatography (LC) or gas chromatography (GC) show selectivity for monobromo products over dibromo byproducts, with selectivity often exceeding 90%.

- Side reactions such as overbromination or ring opening are minimized by temperature control and slow bromine addition.

Summary Table of Preparation Methods

| Method | Starting Materials | Bromination Agent | Temperature Range (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Acid-catalyzed cyclization + bromination (Patent CZ269391A3) | 2,4-Dichloroacetonophenone + 1,2-pentanediol | Br2 | 15–60 (opt. 30–50) | >80 | ≥93 | Solvent-free bromination, HBr removal |

| Acetal formation + bromination (ChemicalBook) | Ethylene glycol + acetaldehyde | Br2 | 0–3 | 79.2 | >95 | Distillation under reduced pressure |

| Radical bromination (Literature) | Various alkyl precursors | Br2 + initiators | ~80 | ~85 | ~90 | Selective monobromo product formation |

化学反应分析

Types of Reactions

2-(Bromomethyl)-2-propyloxolane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by different nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted oxolanes.

Oxidation: The compound can be oxidized to form oxolane derivatives with different functional groups.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted oxolanes, alcohols, and other functionalized derivatives, depending on the specific reagents and conditions used.

科学研究应用

2-(Bromomethyl)-2-propyloxolane has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

作用机制

The mechanism of action of 2-(Bromomethyl)-2-propyloxolane involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophilic sites in target molecules, leading to the formation of covalent bonds. This property makes it useful in modifying biomolecules and synthesizing complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the reaction .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 2-(Bromomethyl)-2-(2-methylpropyl)oxolane with structurally related brominated cyclic ethers and dioxolanes:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Refractive Index | Flash Point (°C) |

|---|---|---|---|---|---|---|---|

| 2-(Bromomethyl)-2-(2-methylpropyl)oxolane | 1935558-09-0 | C₉H₁₇BrO | 221.13 | N/A | N/A | N/A | N/A |

| 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane | 60207-89-8 | C₁₃H₁₅BrCl₂O₂ | 354.07 | 1.441 | 397.4 | 1.544 | 194.1 |

| trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran | 1003013-76-0 | C₁₄H₁₉BrO | 283.21 | N/A | N/A | N/A | N/A |

Key Observations:

Core Structure Differences :

- The target compound features an oxolane ring, while the compared compounds include 1,3-dioxolane () and tetrahydropyran () backbones. Dioxolanes (1,3-dioxolane) are more polar due to the two oxygen atoms, enhancing their stability in polar solvents .

- The trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran () has a six-membered ring, reducing ring strain compared to five-membered oxolanes .

Substituent Effects :

- The dichlorophenyl group in 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane () introduces electron-withdrawing effects, increasing electrophilicity at the bromomethyl site. This contrasts with the alkyl-substituted oxolane, where the isobutyl group provides steric bulk but minimal electronic effects .

- The trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran combines aromatic bromine with a propyl chain, balancing hydrophobicity and reactivity .

Physical Properties :

- The dichlorophenyl dioxolane () has a significantly higher boiling point (397.4°C ) and density (1.441 g/cm³ ) due to its larger molecular weight and aromatic/chlorine substituents .

- Data gaps for the oxolane derivative (e.g., melting point, solubility) highlight the need for further experimental characterization .

Research Findings and Gaps

- Dichlorophenyl Dioxolane (): Studies suggest its use as an intermediate in agrochemicals, leveraging the dichlorophenyl moiety for pesticidal activity .

- Oxolane Derivative (): Limited data exist on its applications, though its structure aligns with intermediates used in polymer chemistry .

- Pyran Analog (): No direct research is cited, but tetrahydropyrans are common in natural product synthesis .

生物活性

2-(Bromomethyl)-2-propyloxolane is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a bromomethyl group attached to a propylene oxide derivative. Its structural formula can be represented as follows:

This compound belongs to a class of cyclic ethers, which are known for their diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain brominated compounds can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell membranes and interference with metabolic processes.

In one study, the bactericidal activity of brominated compounds was evaluated under different conditions, revealing that the presence of oxygen enhances their effectiveness by generating reactive oxygen species (ROS) that contribute to bacterial cell death . The minimum inhibitory concentration (MIC) for related compounds was reported to be around 13 µg/ml, indicating potent antimicrobial potential .

Anticancer Activity

The anticancer properties of this compound have also been explored. Research on structurally similar compounds has shown their ability to induce apoptosis in various cancer cell lines. For example, bis(spiropyrazolone) derivatives were tested against several human cancer cell lines, revealing IC50 values ranging from 49.79 µM to 113.70 µM . These values suggest that modifications in the molecular structure can significantly enhance cytotoxicity against cancer cells.

Table 1: Summary of Anticancer Activity in Different Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Bis(spiropyrazolone) derivative | RKO | 60.70 |

| Bis(spiropyrazolone) derivative | PC-3 | 49.79 |

| Bis(spiropyrazolone) derivative | HeLa | 78.72 |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : As noted in antimicrobial studies, the oxidative stress induced by ROS plays a crucial role in mediating cell death in bacteria and cancer cells .

- Cell Membrane Disruption : The compound may interact with lipid membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, activation of apoptotic pathways by these compounds has been observed, which is critical for their anticancer efficacy .

Case Studies

Several case studies illustrate the practical applications of this compound and its derivatives:

- Antimicrobial Efficacy : A study evaluated the effectiveness of brominated compounds against biofilms formed by Staphylococcus aureus, demonstrating significant reductions in biofilm biomass when treated with these agents.

- Cancer Treatment : In vitro studies on human tumor cell lines showed that treatment with derivatives led to marked reductions in cell viability, supporting their potential use as chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。